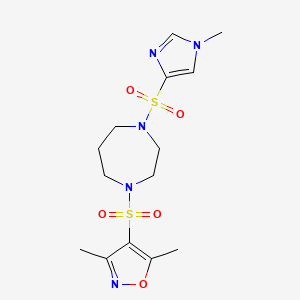

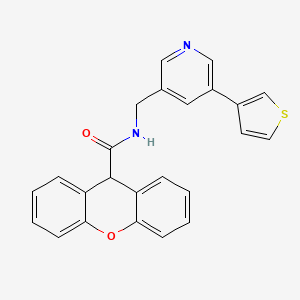

3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-dimethyl-4-((4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C14H21N5O5S2 and its molecular weight is 403.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Diazotransfer Reagents and Isoxazole Derivatives

Diazotransfer Reagents : Imidazole-1-sulfonyl azide hydrochloride is reported as an efficient, inexpensive, and shelf-stable diazotransfer reagent. It acts as a "diazo donor" for the conversion of primary amines into azides and activated methylene substrates into diazo compounds. This reagent is prepared from inexpensive materials and is significant for its stability and ease of handling, indicating potential utility in synthesis processes involving similar compounds (Goddard-Borger & Stick, 2007).

Isoxazole Derivatives : Research on isoxazole derivatives, such as the synthesis of 5-thioalkylisoxazoles, demonstrates the synthetic versatility of isoxazole compounds. These derivatives are obtained through lateral metalation and electrophilic quenching, highlighting the compound's role in synthesizing structurally diverse molecules with potential applications in drug development and materials science (Balasubramaniam, Mirzaei, & Natale, 1990).

Surface Morphology and Corrosion Inhibition

Surface Morphology and Corrosion Inhibition : The study of heterocyclic diazoles, including imidazole derivatives, as corrosion inhibitors of iron in acidic conditions, showcases the chemical's potential in protecting metals from corrosion. This application is critical in industrial settings, where corrosion resistance is essential for maintaining the integrity of metal structures and machinery (Babić-Samardžija et al., 2005).

Water Oxidation Catalysis

Water Oxidation Catalysis : The synthesis and study of ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis demonstrate the role of imidazole derivatives in facilitating catalytic water oxidation. This research provides insights into designing catalysts for energy conversion processes, potentially relevant to developing sustainable energy technologies (Wang et al., 2012).

Wirkmechanismus

Target of Action

It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole-containing compounds have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to a wide range of biological activities .

Mode of Action

Compounds containing imidazole and benzimidazole moieties are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .

Biochemical Pathways

Imidazole and benzimidazole derivatives have been shown to affect a variety of biochemical pathways, often by inhibiting key enzymes or interacting with receptors . The downstream effects of these interactions can include changes in signal transduction, gene expression, and cellular metabolism .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .

Result of Action

The effects of a compound on a cellular level are typically a result of its interactions with its targets and its impact on biochemical pathways . These effects can include changes in cellular function, alterations in cell signaling, and potential cytotoxic effects .

Action Environment

The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors . These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

3,5-dimethyl-4-[[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O5S2/c1-11-14(12(2)24-16-11)26(22,23)19-6-4-5-18(7-8-19)25(20,21)13-9-17(3)10-15-13/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSRPZNAAYPOFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)

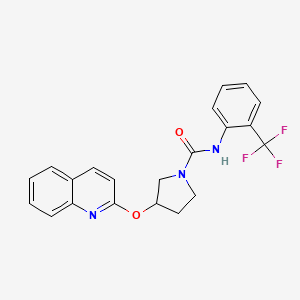

![1-(4-fluorobenzyl)-4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2959060.png)

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)

![4-(4-Pyridin-2-yl-piperazine-1-sulfonyl)-benzo[1,2,5]thiadiazole](/img/structure/B2959066.png)

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)